molecular formula C15H16F3N3O4 B2704310 3-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one CAS No. 2034299-68-6

3-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one

Cat. No. B2704310
CAS RN: 2034299-68-6
M. Wt: 359.305
InChI Key: WTBYARBGMDAIAX-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components including a pyridine ring, a pyrrolidine ring, and an oxazolidinone ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle . Oxazolidinone is a five-membered ring compound consisting of three carbon atoms, one nitrogen atom, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, IR, and mass spectrometry . The presence of the pyridine, pyrrolidine, and oxazolidinone rings in the compound would influence its chemical properties and reactivity .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Pyridine, for instance, can undergo electrophilic substitution reactions . Pyrrolidine can participate in various reactions due to the presence of the amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, pyridine is a colorless liquid with a strong, unpleasant odor . Pyrrolidine is a colorless liquid with an ammonia-like odor .

Scientific Research Applications

Antibacterial Agents

The oxazolidinone scaffold, which includes the pyrrolidine ring, has been extensively studied as a class of antibacterial agents. Linezolid, a well-known oxazolidinone antibiotic, demonstrates activity against Gram-positive bacteria by inhibiting bacterial protein synthesis. Researchers have explored derivatives of 3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one for their antibacterial potential .

Kinase Inhibitors

The pyrrolidine ring can serve as a versatile scaffold for kinase inhibitors. Modifications to the substituents on the pyrrolidine core can lead to selective inhibition of specific kinases. Researchers have synthesized derivatives of this compound to explore their activity against kinases involved in various cellular processes .

Selective Androgen Receptor Modulators (SARMs)

Asano et al. optimized the structure of 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives to create 4-(pyrrolidin-1-yl)benzonitrile derivatives. These compounds were designed as SARMs, aiming to modify the pharmacokinetic profile and enhance selectivity for the androgen receptor .

Cascade Reactions and Synthesis of Pyrrolidin-2-ones

The cascade reactions of N-substituted piperidines can lead to the selective synthesis of pyrrolidin-2-ones. Mechanistically, this involves the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid addition. Such synthetic methodologies provide access to diverse pyrrolidin-2-one derivatives .

Trifluoromethyl Group in Medicinal Chemistry

The trifluoromethyl group (CF₃) is a valuable motif in drug design due to its unique physicochemical properties. Researchers have explored the influence of the trifluoromethyl group on the biological activity of compounds. In the case of 3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one, this group may contribute to enhanced lipophilicity, metabolic stability, and binding interactions .

Enantioselective Proteins and Stereogenicity

The stereogenicity of carbons in the pyrrolidine ring plays a crucial role in drug development. Different stereoisomers and spatial orientations of substituents can lead to distinct biological profiles. Understanding how these variations affect binding to enantioselective proteins is essential for optimizing drug candidates .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically depends on the compound’s structure and functional groups. For instance, many drugs containing a pyrrolidine ring are active against a variety of diseases .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For instance, pyridine is toxic if swallowed, inhaled, or absorbed through the skin . Pyrrolidine can cause burns and eye damage .

Future Directions

The future directions in the study of a compound often involve exploring its potential applications, particularly in medicine and industry. For instance, pyrrolidine derivatives have been studied for their potential as therapeutic agents .

properties

IUPAC Name

3-[2-oxo-2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O4/c16-15(17,18)10-1-3-19-12(7-10)25-11-2-4-20(8-11)13(22)9-21-5-6-24-14(21)23/h1,3,7,11H,2,4-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBYARBGMDAIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CN3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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